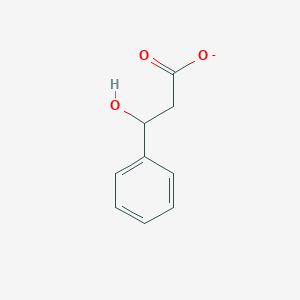

3-Hydroxy-3-phenylpropionate

Descripción

Historical Context of Research on Phenylpropanoids and Hydroxylated Derivatives

The study of phenylpropanoids, a diverse group of plant secondary metabolites, has a rich history dating back to the early 20th century with the initial identification of key enzymes in their biosynthetic pathways. numberanalytics.com These compounds, all derived from the amino acid phenylalanine, are fundamental to a plant's structure, defense mechanisms, and interaction with its environment. numberanalytics.comnih.gov Research has elucidated the roles of phenylpropanoids in providing structural integrity through lignin, protecting against UV radiation, and acting as antimicrobial agents. numberanalytics.comnih.gov The investigation into hydroxylated derivatives like 3-hydroxy-3-phenylpropionate is a natural extension of this research, driven by the need to understand the complete metabolic networks and the breakdown of these ubiquitous plant-derived compounds in nature.

Significance within Chemical and Biological Systems

The importance of this compound spans across microbiology, biochemistry, and synthetic organic chemistry, highlighting its multifaceted nature.

Role in Microbial Metabolism and Bioremediation

Certain microorganisms possess the metabolic machinery to utilize this compound and related aromatic compounds as a source of carbon and energy. ontosight.ai This capability is particularly relevant in the context of bioremediation, where these microbes can be harnessed to clean up environments contaminated with aromatic pollutants. ontosight.ai The catabolic pathway for this compound in bacteria like Escherichia coli involves a series of enzymatic steps. ontosight.ainih.gov A key initial step is the hydroxylation of the aromatic ring, a reaction catalyzed by a specific hydroxylase enzyme. nih.govasm.org Understanding these microbial degradation pathways is crucial for developing effective bioremediation strategies and for appreciating the carbon cycle in diverse ecosystems.

Relevance as a Biosynthetic Intermediate

In the realm of plant biochemistry, this compound has been identified as a significant intermediate in the biosynthesis of other important compounds. nih.gov Research has shown that it is a metabolite of phenylalanine and a precursor in the pathway leading to the formation of benzoic acid and salicylic (B10762653) acid in plants like cucumber and Nicotiana attenuata. nih.govebi.ac.uk This finding suggests that the shortening of the cinnamic acid side-chain to produce these compounds likely occurs through a beta-oxidation pathway, with this compound as a key player. ebi.ac.uk

Importance in Chiral Synthesis

The presence of a chiral center at the third carbon atom makes this compound a valuable molecule in asymmetric synthesis. lookchem.com The two enantiomers, (R)- and (S)-3-hydroxy-3-phenylpropionate, serve as important chiral building blocks for the synthesis of various pharmaceuticals. lookchem.comnih.gov For instance, the (R)-enantiomer is a key intermediate in the synthesis of the antidepressant (R)-tomoxetine. worldscientific.com The ability to produce enantiomerically pure forms of this compound is therefore of great interest. This is often achieved through enzymatic resolutions or asymmetric reduction using various microorganisms or isolated enzymes. worldscientific.comresearchgate.netscielo.br

Scope and Focus of Current Research Endeavors

Contemporary research on this compound is vibrant and multifaceted, with several key areas of focus. A significant portion of research is dedicated to the development of efficient biocatalytic systems for the production of its chiral enantiomers. This includes the rational design and engineering of enzymes like alcohol dehydrogenases to improve their efficiency and stereoselectivity in synthesizing (R)- and (S)-ethyl this compound. nih.govscispace.com Furthermore, investigations into the microbial catabolism of this compound continue to uncover novel enzymes and metabolic pathways, which has implications for both bioremediation and industrial biotechnology. nih.govasm.org The elucidation of its precise roles in plant biosynthetic pathways also remains an active area of investigation, contributing to a deeper understanding of plant secondary metabolism. nih.govebi.ac.uk

Research Findings on this compound

| Research Area | Key Findings | Organism/System | References |

| Microbial Metabolism | Identification of a 3HPP 2-hydroxylase (MhpA) crucial for the initial step of 3-(3-hydroxyphenyl)propionate catabolism. | Escherichia coli K-12 | nih.govasm.org |

| Bioremediation | Microorganisms capable of degrading 3-(3-hydroxy)phenylpropionate can be utilized for cleaning up aromatic pollutants. | Various microorganisms | ontosight.ai |

| Biosynthesis | 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid. | Cucumber (Cucumis sativus L.), Nicotiana attenuata | nih.govebi.ac.uk |

| Chiral Synthesis | (R)-(+)-3-HYDROXY-3-PHENYLPROPIONIC ACID is a key intermediate for the synthesis of a reusable chiral auxiliary. | Chemical Synthesis | lookchem.com |

| Chiral Synthesis | Continuous preparation of (S)-3-hydroxy-3-phenylpropionate with over 99.5% enantiometric excess using Saccharomyces cerevisiae. | Saccharomyces cerevisiae CGMCC No.2266 | researchgate.net |

| Chiral Synthesis | Development of efficient biocatalysts for the synthesis of (S)-EHPP (94% conv. and 99% e.e.) and (R)-EHPP (99% conv. and 98% e.e.). | Engineered Pedobacter chitinilyticus alcohol dehydrogenase | nih.gov |

| Chiral Synthesis | Asymmetric reduction of ethyl benzoylacetate to (R)-ethyl this compound with 100% yield and enantiomeric excess. | Candida tropicalis ZJUTSS 4.1.2 | worldscientific.com |

| Enzymatic Resolution | Enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate using Pseudomonas cepacia lipase (B570770) (PCL) yielded (R)-ester with 98% e.e. and (S)-acid with 93% e.e. | Pseudomonas cepacia lipase (PCL) | scielo.brscielo.br |

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H9O3- |

|---|---|

Peso molecular |

165.17 g/mol |

Nombre IUPAC |

3-hydroxy-3-phenylpropanoate |

InChI |

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1 |

Clave InChI |

AYOLELPCNDVZKZ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(CC(=O)[O-])O |

SMILES canónico |

C1=CC=C(C=C1)C(CC(=O)[O-])O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic routes are favored for their high selectivity and environmentally benign reaction conditions. These methods typically utilize enzymes, such as lipases or reductases, to achieve the desired stereochemical outcome. The combination of traditional chemical synthesis to create the initial racemic or prochiral substrate, followed by an enzymatic step for stereochemical control, offers an efficient pathway to optically active 3-hydroxy-3-phenylpropionate. mdpi.comresearchgate.net

Enzymatic Resolution of Racemic this compound Esters

Enzymatic resolution is a widely employed technique for separating enantiomers from a racemic mixture. In the context of this compound, this is often achieved through the use of hydrolases, particularly lipases, which can selectively catalyze the transformation of one enantiomer, leaving the other unreacted. This process can be accomplished through either enzymatic transesterification or hydrolysis.

Kinetic resolution through enzymatic transesterification involves the selective acylation of one enantiomer of racemic this compound ester in the presence of an acylating agent and an organic solvent. google.com This results in a mixture of the acylated ester of one enantiomer and the unreacted alcohol of the other, which can then be separated.

The choice of acylating agent and organic solvent significantly influences the efficiency and enantioselectivity of the enzymatic transesterification. Various acylating agents have been investigated, including vinyl acetate (B1210297), vinyl propionate (B1217596), and isopropenyl acetate. google.comrsc.org The organic solvent serves to dissolve the substrate and acylating agent, and its properties can affect enzyme activity and stability. Solvents such as tert-butyl methyl ether and isopropylether have been successfully used in these resolutions. google.com In some cases, the acylating agent itself can act as the solvent. google.com

Table 1: Effect of Acylating Agents on the Kinetic Resolution of Ethyl this compound google.com

| Acylating Agent | Conversion (%) | Enantiomeric Excess of (S)-ester (%) | Enantiomeric Excess of (R)-acetate (%) |

| Vinyl Acetate | 55.6 | 100 | 97.8 |

| Vinyl Propionate | 52.1 | 99.9 | 98.7 (propionate) |

Reaction conditions: Lipase (B570770) PS-C, 45°C. Data sourced from patent US20060205056A1. google.com

Table 2: Effect of Organic Solvents on the Kinetic Resolution of Ethyl this compound google.com

| Solvent | Conversion (%) | Enantiomeric Excess of (S)-ester (%) | Enantiomeric Excess of (R)-acetate (%) |

| t-Butylmethylether | 55.6 | 100 | 97.8 |

| Isopropylether | 52.1 | 99.9 | 98.7 (propionate) |

Reaction conditions: Lipase PS-C, vinyl acetate as acylating agent (unless otherwise specified), 45°C. Data sourced from patent US20060205056A1. google.com

The choice of enzyme is critical for achieving high enantioselectivity in kinetic resolution. Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity and stability in organic solvents. sigmaaldrich.com Lipase PS-C, derived from Pseudomonas cepacia, has demonstrated excellent performance in the transesterification of ethyl this compound, yielding the (S)-enantiomer with very high enantiomeric excess. google.com

Porcine Pancreas Lipase (PPL) is another widely used lipase in organic synthesis. sigmaaldrich.com It has been successfully employed in the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate. researchgate.net Studies have focused on optimizing reaction parameters such as temperature and pH to enhance the conversion and enantiomeric excess. researchgate.net For instance, an optimal temperature of 35°C and a pH of 7.5 were found to be best for the resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate by PPL. researchgate.net

Table 3: Performance of Different Lipases in the Kinetic Resolution of Ethyl this compound google.com

| Lipase | Conversion (%) | Enantiomeric Excess of (S)-ester (%) | Enantiomeric Excess of (R)-acetate (%) |

| Lipase PS-C | 55.6 | 100 | 97.8 |

| Lipase PS-D | 51.2 | >99 | 95.4 |

| Lipase AK | 50.8 | >99 | 94.7 |

Reaction conditions: Vinyl acetate as acylating agent, t-butylmethylether as solvent, 45°C. Data sourced from patent US20060205056A1. google.com

An alternative to transesterification is the enantioselective hydrolysis of racemic this compound esters. In this approach, a lipase selectively hydrolyzes one enantiomer of the ester to the corresponding chiral carboxylic acid, leaving the other enantiomer of the ester unreacted. This method is particularly useful for the direct production of chiral 3-hydroxy-3-phenylpropionic acid. scielo.br

For example, the enzymatic hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate using Pseudomonas cepacia lipase (PCL) resulted in a 50% conversion, yielding the unreacted (R)-ester with 98% enantiomeric excess and the (S)-acid with 93% enantiomeric excess. scielo.br Similarly, Porcine Liver Esterase (PLE) has also been utilized, although in some cases with lower selectivity. scielo.br The choice of enzyme and reaction conditions, such as pH and the use of co-solvents, can be optimized to improve the enantioselectivity of the hydrolysis. scielo.br

Table 4: Enzymatic Hydrolysis of Ethyl 3-Hydroxy-3-phenylpropanoate scielo.br

| Enzyme | Conversion (%) | Enantiomeric Excess of Recovered Ester (R)-1a (%) | Enantiomeric Excess of Acid (S)-1 (%) |

| PCL | 50 | 98 | 93 |

| PLE | 49 | 46 | 44 |

| CRL | 35 | 39 | - |

PCL: Pseudomonas cepacia lipase; PLE: Pig liver esterase; CRL: Candida rugosa lipase. Data sourced from Ribeiro et al., J. Braz. Chem. Soc., Vol. 15, No. 5, 741-745, 2004. scielo.br

Kinetic Resolution via Enzymatic Transesterification

Asymmetric Bioreduction of β-Keto Esters

Asymmetric bioreduction of a prochiral β-keto ester, such as ethyl benzoylacetate, offers a direct route to enantiomerically pure this compound. This transformation is typically carried out using whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), or isolated reductase enzymes. nih.govresearchgate.net The yeast cells contain reductases that can stereoselectively reduce the ketone group to a hydroxyl group, leading to the formation of the desired (S)- or (R)-enantiomer of the hydroxy ester.

The efficiency and enantioselectivity of the bioreduction can be influenced by various factors, including the specific yeast strain, cultivation conditions, substrate concentration, and the use of additives. nih.govresearchgate.net For instance, altering the growth medium of Saccharomyces cerevisiae from malt (B15192052) extract to yeast peptone dextrose has been shown to significantly increase the substrate concentration that can be effectively reduced, with a high enantiomeric excess of the (S)-product. nih.gov The use of an organic co-solvent can also impact the reaction by improving substrate solubility and, in some cases, enhancing enantioselectivity. researchgate.net

Table 5: Asymmetric Bioreduction of Ethyl Benzoylacetate

| Biocatalyst | Substrate Concentration | Product | Enantiomeric Excess (%) | Reference |

| Saccharomyces cerevisiae LH1 | 15.6 g/L | (S)-ethyl this compound | 97.5 | nih.gov |

| White Turnip Cells | - | (S)-ethyl this compound | 100 (with inhibitor) | researchgate.net |

Rational Design of Biocatalysts

Rational design and protein engineering offer powerful tools to create improved biocatalysts for specific industrial applications. nih.govacs.org This approach involves modifying the structure of an enzyme to enhance its activity, stability, or selectivity. nih.gov

In the context of producing chiral ethyl this compound, molecular dynamics (MD) simulations have been used to analyze and rationally design the alcohol dehydrogenase PcSDR from Pedobacter chitinilyticus. nih.gov This led to the development of two robust and efficient biocatalysts, Mu-S2 and Mu-R4, for preparing (S)-EHPP and (R)-EHPP, respectively. nih.gov These engineered enzymes, when coupled with a cofactor regeneration system, were highly efficient even at high substrate loadings (500 mM), achieving conversions of 94-99% and enantiomeric excesses of 98-99% in a 10-hour fed-batch bioprocess. nih.gov This work demonstrates the potential of rational design to generate biocatalysts suitable for industrial-scale production. nih.gov

Chemical Synthesis Routes

Alongside biocatalytic methods, traditional chemical synthesis provides a direct route to produce this compound esters.

Preparation of Racemic Ethyl 3-Hydroxy-3-phenylpropanoate

The racemic form of ethyl 3-hydroxy-3-phenylpropanoate is commonly synthesized as a precursor for subsequent enzymatic resolution to obtain pure enantiomers. researchgate.netscielo.br A standard and efficient method involves the chemical reduction of ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate). rsc.org

The synthesis is typically carried out by dissolving ethyl 3-oxo-3-phenylpropanoate in a solvent like ethanol. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is then added portion-wise at a reduced temperature (e.g., 0°C) to control the reaction. rsc.org The reaction proceeds for several hours until completion, which can be monitored by thin-layer chromatography (TLC). After the reaction, the pH is adjusted, the solvent is removed, and the product is extracted and purified, often by column chromatography. This procedure yields the racemic ethyl 3-hydroxy-3-phenylpropanoate with high yields, typically around 85%. rsc.org

Aldol (B89426) Condensation Reactions in Stereoisomer Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to construct the backbone of this compound. iitk.ac.inmasterorganicchemistry.com This reaction involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com In the context of this compound, a typical reaction involves the enolate of an acetate ester reacting with benzaldehyde (B42025). scielo.br

The stereochemical outcome of the aldol reaction is of paramount importance for producing specific stereoisomers (enantiomers or diastereomers) of the target molecule. The use of chiral auxiliaries or catalysts can direct the reaction towards a desired stereoisomer. For instance, Evans chemistry, utilizing chiral oxazolidinones, has been employed in the stereoselective synthesis of related compounds like (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid. nih.gov In one study, an aldol reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chloroacetyloxazolidinone yielded the desired products with moderate diastereoselectivity. nih.gov The diastereomers, however, were often easily separable by silica (B1680970) gel chromatography. nih.gov

The choice of reagents and reaction conditions, such as the base and solvent, can influence the stereoselectivity, favoring either syn or anti diastereomers. For example, in the aldol reaction of 1-acyl-3,5-dimethylpyrazoles, lithium diisopropylamide (LDA) kinetically controlled the reaction to yield syn products, while other conditions could favor the anti isomer under thermodynamic control. clockss.org

Table 1: Examples of Aldol Reactions in the Synthesis of this compound Analogs

| Reactants | Chiral Auxiliary/Catalyst | Conditions | Product Diastereoselectivity (syn:anti or dr) | Reference |

| Silyl-protected aldehyde 2 + Chloroacetyloxazolidinone 3 | Dibutylboron triflate (Bu₂BOTf) | CH₂Cl₂, -78°C to rt | 78:22 | nih.gov |

| Silyl-protected aldehyde 2 + Chloroacetyloxazolidinone 4 | Dibutylboron triflate (Bu₂BOTf) | CH₂Cl₂, -78°C to rt | 82:18 | nih.gov |

| Ethyl acetate + Benzaldehyde | Lithium diisopropylamide (LDA) | THF, -78°C | Not specified | scielo.br |

| 1-Acyl-3,5-dimethylpyrazole + Benzaldehyde | Lithium diisopropylamide (LDA) | Not specified | Predominantly syn | clockss.org |

Oxidation-Reduction Sequences in Synthesis

Oxidation and reduction reactions are crucial for synthesizing this compound, typically starting from ethyl benzoylacetate (also known as ethyl 3-oxo-3-phenylpropanoate). The reduction of the keto group in this precursor yields the desired hydroxyl group of this compound.

A common method involves the asymmetric reduction of ethyl benzoylacetate using biocatalysts, such as yeast or isolated enzymes. google.comkiche.or.krresearchgate.net Baker's yeast (Saccharomyces cerevisiae) is frequently used to produce optically active (S)-ethyl this compound. google.comkiche.or.krresearchgate.net Other microorganisms, like Geotrichum candidum, have also been shown to reduce ethyl benzoylacetate with high enantioselectivity, yielding the (S)-enantiomer with up to 98% enantiomeric excess (ee). google.com The entire process combines two oxidation-reduction reactions that follow sequence mechanisms. researchgate.net

Ketoreductase enzymes (KREDs) are also employed for the stereoselective reduction of the β-keto esters, using NADH or NADPH as cofactors. alaska.edu The kinetic modeling of these microbial and enzymatic reductions is important for optimizing reaction conditions and scaling up production for industrial applications. kiche.or.krresearchgate.net

Conversely, the oxidation of the hydroxyl group in ethyl 3-hydroxy-3-phenylpropanoate using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can regenerate the starting ketone, ethyl 3-oxo-3-phenylpropanoate.

Table 2: Biocatalytic Reduction of Ethyl 3-oxo-3-phenylpropanoate

| Biocatalyst | Co-substrate/Cofactor | Product | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae (Baker's Yeast) | Glucose | (S)-ethyl this compound | 85-93% | google.comresearchgate.net |

| Geotrichum candidum | Not specified | (S)-ethyl this compound | 98% | google.com |

| Saccharomyces cerevisiae CGMCC No. 2266 | Glucose | (S)-3-hydroxy-3-phenylpropionate | >99.5% | researchgate.net |

| Undifferentiated cells of white turnip | Ethanol | (S)-ethyl this compound | 100% (with inhibitor) | researchgate.net |

Derivatization and Functional Group Interconversion

The functional groups of this compound, namely the hydroxyl and ester groups, allow for a wide range of chemical modifications. These transformations are key to converting this molecule into other valuable chemical entities.

Conversion to Chiral 3-Amino-3-phenylpropanoic Acid

Chiral β-amino acids are important building blocks for pharmaceuticals. nih.govlookchem.com A key transformation is the conversion of the hydroxyl group in this compound derivatives into an amino group to form 3-Amino-3-phenylpropanoic acid.

One chemoenzymatic route involves synthesizing optically pure (S)-ethyl-3-hydroxy-3-phenylpropionate via enzymatic methods, which is then converted to the corresponding amino acid. researchgate.net A specific chemical method for this conversion is the replacement of the hydroxyl group with an azide (B81097) using diphenylphosphoryl azide (DPPA). researchgate.net The resulting β-azido ester can then be reduced to the target β-amino acid. researchgate.net For example, ethyl (S)-3-hydroxy-3-phenylpropionate can be converted into (R)-3-amino-3-phenylpropionic acid through a series of reactions. researchgate.net

Chlorination Reactions of Hydroxy Esters

The hydroxyl group of ethyl 3-hydroxy-3-phenylpropanoate can be substituted with a chlorine atom to form ethyl 3-chloro-3-phenylpropanoate. This chlorinated derivative is a versatile intermediate for further synthesis.

Traditional chlorination methods that generate strong protic acids, such as those using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often lead to low yields of the desired chloride. orgsyn.orgorgsyn.org A significant side reaction is β-elimination, which results in the formation of ethyl 3-phenyl-2-propenoate. orgsyn.orgorgsyn.org

To overcome this, milder and more selective methods have been developed. A notable procedure involves the use of chlorodimethylsilane (B94632) (HSiMe₂Cl) in the presence of indium trichloride (B1173362) (InCl₃) as a catalyst. orgsyn.orgorgsyn.org This system cleanly converts acid-sensitive hydroxy esters like ethyl 3-hydroxy-3-phenylpropanoate into the corresponding chloride in high yield (e.g., 94%) without significant elimination byproducts. orgsyn.org The reaction is believed to proceed through a carbocationic intermediate. orgsyn.orgorgsyn.org

Table 3: Chlorination of Ethyl 3-hydroxy-3-phenylpropanoate

| Reagent(s) | Conditions | Product | Yield | Challenges | Reference |

| Thionyl chloride (SOCl₂) | Dependent on solvent, temperature | Ethyl 3-chloro-3-phenylpropanoate | Low | β-elimination byproduct | orgsyn.orgorgsyn.org |

| Phosphorus pentachloride (PCl₅) | Not specified | Ethyl 3-chloro-3-phenylpropanoate | Low | β-elimination byproduct | orgsyn.orgorgsyn.org |

| HSiMe₂Cl / InCl₃ | Dichloromethane, 0°C to rt | Ethyl 3-chloro-3-phenylpropanoate | 94% | Avoids β-elimination | orgsyn.org |

Stereochemical Aspects and Enantioselective Control

Enantiomeric Excess (e.e.) Determination and Enhancement

The determination and enhancement of enantiomeric excess (e.e.) are paramount for the application of 3-hydroxy-3-phenylpropionate in stereospecific synthesis. Gas chromatography utilizing a chiral column is a common method for determining the e.e. of its ester derivatives. google.com

Significant research has been dedicated to enhancing the enantiomeric purity through various methods, particularly enzymatic kinetic resolutions. Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product.

Enzymatic hydrolysis and transesterification are the most explored avenues. Lipases, in particular, have demonstrated high efficacy. For instance, the hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate using lipase (B570770) PS-30 from Pseudomonas sp. in a phosphate (B84403) buffer (pH 7) yielded the (S)-acid with 93% e.e., while the unreacted (R)-ester was recovered with 98% e.e. after 36% conversion. scielo.brscielo.br Similarly, enzymatic transesterification using lipase PS-C and vinyl acetate (B1210297) as an acylating agent in t-butylmethylether resulted in (S)-ethyl this compound with an exceptional 100% e.e. at 55.6% conversion. google.com

Whole-cell biocatalysis is another powerful strategy. The asymmetric reduction of 3-oxo-3-phenylpropionic acid ethyl ester using the yeast Saccharomyces cerevisiae can produce (S)-3-hydroxy-3-phenylpropionate with an e.e. value exceeding 99.5%. kiche.or.krresearchgate.net Researchers found that pretreating the yeast cells by heating them at 50°C for 30 minutes could selectively deactivate an undesirable R-reductase, thereby increasing the enantiomeric excess of the desired (S)-product. kiche.or.kr Rational design of alcohol dehydrogenases, guided by molecular dynamics simulations, has also led to mutant enzymes capable of producing both (S)- and (R)-enantiomers of ethyl this compound with high conversion and e.e. values of 99% and 98%, respectively. nih.gov

Table 1: Enhancement of Enantiomeric Excess (e.e.) in this compound and its Ethyl Ester

| Method | Catalyst/Biocatalyst | Substrate | Product(s) & Recovered Substrate | Conversion (%) | e.e. (%) | Source(s) |

|---|---|---|---|---|---|---|

| Hydrolysis | Lipase PS-30 (Pseudomonas sp.) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | (S)-3-hydroxy-3-phenylpropanoic acid & (R)-ethyl ester | 39 | 93 (Acid) | scielo.br |

| Hydrolysis | Porcine Pancreas Lipase (PPL) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | (S)-3-hydroxy-3-phenylpropanoic acid | - | - | researchgate.net |

| Hydrolysis | Penicillin G Amidohydrolase (PGA) | O-acetyl derivative of ethyl 3-hydroxy-3-phenylpropanoate | (R)-ethyl 3-hydroxy-3-phenylpropanoate | - | 36 | scielo.br |

| Hydrolysis | Novozyme 435 | Racemic ethyl 3-hydroxybutyrate (B1226725) | (S)-ethyl 3-hydroxybutyrate & (R)-acid | 55 | 97 (Ester), 80.4 (Acid) | google.com |

| Transesterification | Lipase PS-C | Racemic ethyl 3-hydroxy-3-phenylpropanoate | (S)-ethyl 3-hydroxy-3-phenylpropanoate & (R)-acetylated ester | 55.6 | 100 (S-ester), 97.8 (R-ester) | google.com |

| Asymmetric Reduction | Saccharomyces cerevisiae CGMCC No.2266 (preheated) | Ethyl 3-oxo-3-phenylpropionate | (S)-ethyl this compound | - | >99.5 | kiche.or.kr |

| Asymmetric Reduction | Engineered PcSDR (Mu-S2-BtGDH) | Ethyl benzoylacetate | (S)-ethyl this compound | 94 | 99 | nih.gov |

| Asymmetric Reduction | Engineered PcSDR (Mu-R4-BtGDH) | Ethyl benzoylacetate | (R)-ethyl this compound | 99 | 98 | nih.gov |

Absolute Stereochemistry Assignment

Determining the absolute configuration of a chiral center is crucial. For this compound and its analogs, NMR spectroscopy of diastereomeric derivatives is a widely used technique. The Mosher ester analysis is a prominent example of this approach. alaska.edu This method involves derivatizing the chiral alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form two diastereomeric esters. researchgate.netcsic.es By analyzing the differences in the chemical shifts in the ¹H or ¹⁹F NMR spectra of these diastereomers, the absolute stereochemistry at the hydroxyl-bearing carbon can be unambiguously assigned. alaska.educsic.esacs.org For instance, this method was used to confirm the S-configuration of ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate after kinetic resolution. csic.es

In addition to Mosher esters, comparison of the optical rotation sign with established literature values serves as a common, albeit less definitive, method for assigning absolute configuration. csic.es

Diastereoselective Synthesis

When additional stereocenters are present, as in derivatives like 2-methyl-3-hydroxy-3-phenylpropionic acid, controlling the relative stereochemistry (diastereoselectivity) becomes essential. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities.

Asymmetric aldol (B89426) reactions are a key strategy for achieving this. The reaction of an N-propionylated chiral auxiliary with benzaldehyde (B42025) can produce diastereomeric aldol adducts. The stereochemical outcome (syn- vs. anti-diastereomer) can be influenced by the choice of Lewis acid additives. For example, using Cp₂ZrCl₂ tends to favor the anti-diastereomer, while SnCl₂ promotes the formation of the syn-diastereomer. psu.edu

Similarly, highly diastereoselective Grignard additions to chiral aldehydes can be used. The reaction of phenylmagnesium bromide with a chiral N-Boc-N,O-isopropylidene-α-methylserinal at -78°C achieved a diastereomeric ratio of up to 2:98 in favor of the anti-product. unirioja.es Furthermore, the asymmetric synthesis of a key intermediate for the drug vibegron, (2S,3R)-2-((tert-butoxycarbonyl) amino)-3-hydroxy-3-phenylpropanoate, was achieved with greater than 99% diastereomeric excess (d.e.) using a carbonyl reductase. nih.gov Asymmetric transfer hydrogenation of α-amido-β-keto esters is another reported method that yields anti-β-hydroxy-α-amido esters with high diastereoselectivity. acs.org

Chiral Pool and Chiral Auxiliary Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Proline, for example, is a common chiral pool compound. A proline-derived chiral auxiliary, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, has been successfully used in stereoselective aldol reactions to generate derivatives of 3-hydroxy-3-phenylpropionic acid. psu.edu In some cases, the target molecule itself, such as (R)-(+)-3-Hydroxy-3-phenylpropionic acid, can serve as a chiral building block for the synthesis of new chiral auxiliaries. chemicalbook.com

Chiral auxiliary strategies involve temporarily incorporating a chiral molecule into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. The oxazolidine (B1195125) ring in chiral α-methylserinals, for instance, can act as an excellent chiral auxiliary to control the creation of a new stereocenter during Grignard addition reactions, leading to the synthesis of all four stereoisomers of α-methyl-β-phenylserine. unirioja.es Early work on developing chiral phosphine (B1218219) ligands for asymmetric hydrogenation also relied on chiral pool species to create the initial ligand chirality. google.com

Enzyme Active-Site Models and Stereoselectivity

Understanding the source of stereoselectivity at a molecular level is crucial for optimizing existing biocatalysts and designing new ones. To this end, researchers have developed active-site models for enzymes that process this compound and its analogs. A model for the active site of lipase from Pseudomonas sp. was proposed to explain the experimental observations in the enantioselective hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate. researchgate.netacs.org

More advanced computational techniques, such as molecular dynamics (MD) simulations, are now used to analyze enzyme active sites. These simulations provide insights into the substrate binding and the interactions within the catalytic pocket that govern stereoselectivity. This knowledge was applied to the rational design of an alcohol dehydrogenase (PcSDR), where mutations were introduced to create variants with improved and even inverted stereoselectivity for the synthesis of (S)- and (R)-ethyl this compound. nih.gov Similarly, computational software that maps ligand diffusion and binding has been used to study and engineer the active sites of ester hydrolases. acs.org

Metabolic Pathways and Biological Roles

Microbial Catabolism of Phenylpropionic Acid Derivatives

Microorganisms play a critical role in the global carbon cycle by degrading complex organic compounds, including phenylpropanoids derived from plant lignin. nih.govasm.orgasm.org Phenylpropionic acid and its hydroxylated derivatives are common intermediates in this process, and various bacterial strains have evolved specific catabolic pathways to utilize them as carbon and energy sources. asm.orgasm.orgnih.gov The aerobic degradation of these aromatic compounds typically involves an initial hydroxylation of the phenyl ring, followed by enzymatic cleavage of the ring. asm.orgontosight.ai One of the well-studied examples is the catabolism of 3-(3-hydroxyphenyl)propionate (3HPP), a key phenylpropanoid, which is processed through a meta-cleavage pathway in several bacteria. nih.govmicrobiologyresearch.orgsjtu.edu.cn

Several bacterial species, including Escherichia coli, Comamonas testosteroni, and Rhodococcus globerulus, are capable of utilizing 3-(3-hydroxyphenyl)propionate (3HPP) for growth. nih.govsjtu.edu.cn In E. coli K-12, the degradation of 3HPP proceeds via a specific meta-fission pathway encoded by the mhp (meta-cleavage of hydroxyphenylpropionate) gene cluster. asm.orgresearchgate.netresearchgate.net This gene cluster contains all the necessary catabolic and regulatory genes for the complete breakdown of 3HPP into central metabolites of the Krebs cycle, such as pyruvate (B1213749) and succinate (B1194679). asm.orgresearchgate.netnih.gov

The process begins with the transport of 3HPP into the bacterial cell, a function mediated by the MhpT transporter protein, especially under basic conditions. asm.orgresearchgate.net Once inside, the catabolic pathway is initiated by a series of enzymatic reactions:

Hydroxylation: The MhpA enzyme hydroxylates 3HPP to form 3-(2,3-dihydroxyphenyl)propionate (DHPP). nih.govasm.orgasm.org

Meta-Ring Cleavage: The aromatic ring of DHPP is then opened by the MhpB dioxygenase, an extradiol cleavage that yields 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid (HKNDA). asm.orgnih.gov

Hydrolysis: The MhpC hydrolase cleaves the HKNDA molecule to produce succinate and 2-hydroxy-penta-2,4-dienoic acid (HPDA). asm.orgnih.gov

Hydration: The MhpD hydratase adds a water molecule to HPDA, converting it to 4-hydroxy-2-ketopentanoic acid (HKP). nih.govwarwick.ac.uk

Aldol (B89426) Cleavage: The MhpE aldolase (B8822740) then splits HKP into pyruvate and acetaldehyde (B116499). nih.govwarwick.ac.uk

Final Conversion: Finally, the MhpF acetaldehyde dehydrogenase converts acetaldehyde into acetyl-CoA, which can also enter central metabolism. researchgate.netnih.gov

This entire pathway is regulated by the MhpR protein, a transcriptional activator that induces the expression of the mhp catabolic genes in the presence of 3HPP. asm.orgmicrobiologyresearch.org Similar gene clusters responsible for 3HPP degradation have also been identified in C. testosteroni and R. globerulus, highlighting a conserved strategy for the microbial breakdown of this phenylpropanoid. asm.orgmicrobiologyresearch.orgsjtu.edu.cn

Table 1: Key Enzymes in the 3-(3-Hydroxyphenyl)propionate Catabolic Pathway in E. coli

Enzymology of Degradation Pathways

The breakdown of 3-(3-hydroxyphenyl)propionate relies on a cascade of specialized enzymes, each catalyzing a specific transformation. The coordinated action of these enzymes ensures the efficient conversion of an aromatic compound into simple molecules that can be used for cellular growth.

The initial and crucial step in the aerobic catabolism of 3HPP is catalyzed by MhpA, a 3HPP 2-hydroxylase. nih.govnih.gov This enzyme is a flavin-type monooxygenase that requires FAD as a prosthetic group and either NADH or NADPH as a cofactor. nih.govasm.org MhpA catalyzes the insertion of a single oxygen atom into the phenyl ring of 3HPP at the position ortho to the existing hydroxyl group, yielding 3-(2,3-dihydroxyphenyl)propionate (DHPP). nih.govresearchgate.netuniprot.org This reaction is vital, as deletion of the mhpA gene prevents E. coli from growing on 3HPP, although growth can be restored if the cell is supplied with the product, DHPP. nih.govasm.org The enzyme in E. coli K-12 can also act on 3-hydroxycinnamic acid. uniprot.orguniprot.org Homologous enzymes have been found in other bacteria, such as Comamonas testosteroni and Rhodococcus globerulus, indicating that this hydroxylation is a common strategy for preparing the aromatic ring for subsequent cleavage. asm.orgmicrobiologyresearch.orgsjtu.edu.cn

Following hydroxylation, the MhpB dioxygenase catalyzes the cleavage of the aromatic ring of DHPP. asm.orguniprot.org MhpB is a non-heme iron(II)-dependent extradiol dioxygenase, belonging to a distinct class of these enzymes. asm.orgwarwick.ac.uk It specifically cleaves the C1-C2 bond of the DHPP ring, adjacent to the two hydroxyl groups, in a reaction that incorporates both atoms of a molecular oxygen molecule into the substrate. asm.orguniprot.org This results in the formation of a linear, unsaturated dicarboxylic acid, 2-hydroxy-6-keto-nona-2,4-dienedioate. researchgate.netnih.gov The MhpB from E. coli shows high specificity for DHPP and related acidic catechols, with two histidine residues (His-115 and His-179) identified as being critical for its catalytic activity. microbiologyresearch.orgwarwick.ac.ukrhea-db.org

While not directly in the main 3HPP degradation pathway starting from 3HPP itself, dehydrogenases play a role in related catabolic routes that converge upon it. For instance, the catabolism of 3-phenylpropionate (B1229125) (which lacks the hydroxyl group of 3HPP) involves a dioxygenation step to form a diol, which is then acted upon by a dehydrogenase. The enzyme 2,3-dihydroxy-2,3-dihydrophenylpropionate dehydrogenase (encoded by hcaB) catalyzes the NAD+-dependent dehydrogenation of 3-(cis-5,6-dihydroxycyclohexa-1,3-dien-1-yl)propanoate (B1241845) to produce 3-(2,3-dihydroxyphenyl)propanoate (B1245008) (DHPP). ebi.ac.ukbiocyc.orgecoliwiki.org This DHPP is the same intermediate produced by MhpA from 3HPP, thus feeding metabolites from the 3-phenylpropionate pathway into the mhp pathway for subsequent ring cleavage and processing. ecoliwiki.org This enzyme is classified as an oxidoreductase acting on CH-CH group donors. ebi.ac.ukzfin.org

After the aromatic ring is opened by MhpB and the resulting product is cleaved by the MhpC hydrolase, the lower part of the pathway involves a hydratase and an aldolase. nih.govwarwick.ac.uk The MhpD hydratase, a Mn2+-dependent enzyme, catalyzes the hydration of 2-hydroxy-penta-2,4-dienoic acid to form 4-hydroxy-2-keto-pentanoic acid. warwick.ac.ukstring-db.org Subsequently, the MhpE aldolase, which can be a class I or class II aldolase depending on the organism, catalyzes a retro-aldol cleavage of 4-hydroxy-2-ketopentanoic acid. asm.orgasm.orgresearchgate.net This reaction yields two central metabolites: pyruvate and acetaldehyde, which are readily assimilated by the cell. asm.orgnih.govwarwick.ac.uk

Table 2: Chemical Compounds Mentioned

Transcriptional Regulation of Catabolic Genes (e.g., MhpR, HcaR)

The breakdown of aromatic compounds like 3-hydroxy-3-phenylpropionate in bacteria is a tightly regulated process involving specific transcriptional regulators. In Escherichia coli, the catabolism of 3-hydroxyphenylpropionate (3HPP), also known as this compound, is controlled by the mhp gene cluster. The expression of these catabolic genes is dependent on the transcriptional activator MhpR, which belongs to the IclR family of transcriptional regulators. nih.govasm.orgcsic.es MhpR acts as a 3HPP-dependent activator, binding to a specific operator sequence on the promoter of the catabolic genes to initiate transcription. nih.govasm.org Unlike some other regulators, MhpR does not appear to regulate its own expression. nih.govoup.com

The catabolism of 3HPP is linked to the degradation pathway of another aromatic compound, phenylpropionate (PP), through a common intermediate. nih.govresearchgate.net The degradation of PP is regulated by a different protein, HcaR, which belongs to the LysR family of transcriptional regulators. nih.govoup.com HcaR positively controls the genes responsible for the initial steps of PP catabolism in the presence of PP, while also negatively regulating its own expression. nih.govasm.org The existence of two distinct regulatory proteins, MhpR and HcaR, for interconnected pathways highlights the complexity of metabolic control in prokaryotes. nih.govoup.com While MhpR from E. coli is an IclR-type regulator, it is noteworthy that in some other bacteria, such as Acinetobacter sp. ADP1, a regulator also named HcaR belongs to the MarR/SlyA family and controls the catabolism of hydroxycinnamates. nih.govosti.gov

Table 1: Key Transcriptional Regulators in E. coli

| Regulator | Family | Target Gene Cluster | Inducer(s) | Function |

| MhpR | IclR | mhp (for 3-hydroxyphenylpropionate catabolism) | 3-hydroxyphenylpropionate (3HPP), 3-(2,3-dihydroxyphenyl)propionate (DHPP) | Activator of catabolic genes. nih.govasm.orgasm.org |

| HcaR | LysR | hca (for phenylpropionate catabolism) | Phenylpropionate (PP) | Activator of catabolic genes and repressor of its own expression. nih.govoup.comasm.org |

Synergistic Activation in Gene Expression

A notable feature of the MhpR regulatory system is the synergistic activation of gene expression. nih.govnih.gov While 3-hydroxyphenylpropionate (3HPP) and the common intermediate 3-(2,3-dihydroxyphenyl)propionate (DHPP) are the direct inducers of the MhpR-dependent gene expression, phenylpropionate (PP) has been shown to act as a synergistic activator. nih.govresearchgate.netnih.gov Although PP alone does not induce the expression of the mhp genes, its presence significantly enhances the activation of MhpR by the true inducers, 3HPP and DHPP. nih.govnih.govresearchgate.net

This synergistic effect has been demonstrated in both in vivo and in vitro experiments. nih.govnih.gov The addition of PP to cultures containing 3HPP leads to a greater expression of the MhpR-regulated genes than with 3HPP alone. nih.govresearchgate.net Fluorescence quenching measurements have indicated that both the true inducers (3HPP and DHPP) and the synergistic activator (PP) bind to the MhpR protein with similar affinities but at independent sites. nih.govresearchgate.netnih.gov This dual-metabolite synergy allows for a more rapid and fine-tuned modulation of gene expression in response to the presence of multiple related aromatic compounds in the environment. nih.govnih.gov This represents a sophisticated level of transcriptional control, enabling the organism to efficiently manage the breakdown of interconnected metabolic pathways. nih.govresearchgate.netnih.gov

Intermediate Metabolites in Degradation

The bacterial degradation of this compound (3HPP) proceeds through a multi-step pathway that ultimately converts the aromatic compound into central metabolic intermediates. nih.govresearchgate.netresearchgate.net In Escherichia coli, the first step involves the hydroxylation of 3HPP by the enzyme MhpA, which adds a hydroxyl group to the phenyl ring to form 3-(2,3-dihydroxyphenyl)propionate (DHPP). nih.govresearchgate.netresearchgate.net

This intermediate, DHPP, is then a substrate for a ring-cleavage reaction catalyzed by the dioxygenase MhpB. nih.govresearchgate.net Following the opening of the aromatic ring, a series of enzymatic reactions further break down the molecule. researchgate.net This meta-cleavage pathway ultimately yields fundamental metabolites that can enter the cell's primary metabolic cycles. nih.govresearchgate.net The final products of this degradation pathway are succinate , pyruvate , and acetyl-CoA , which can then be utilized in the citric acid cycle and other central metabolic pathways for energy production and biosynthesis. nih.govresearchgate.netresearchgate.net

Table 2: Key Intermediates in the Bacterial Degradation of this compound

| Starting Compound | Key Intermediate | Final Products |

| This compound | 3-(2,3-dihydroxyphenyl)propionate | Succinate, Pyruvate, Acetyl-CoA. nih.govresearchgate.netresearchgate.net |

Biosynthetic Pathways in Plants

In the plant kingdom, 3-hydroxy-3-phenylpropanoic acid serves as a key intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid. nih.govresearchgate.net The formation of these compounds from cinnamic acid is thought to occur through a pathway that is analogous to the beta-oxidation of fatty acids. nih.govresearchgate.netresearchgate.net

Research using stable-isotope labeling in plants like cucumber (Cucumis sativus) and Nicotiana attenuata has provided evidence for this pathway. nih.govresearchgate.net When labeled 3-hydroxy-3-phenylpropanoic acid was administered to these plants, the label was incorporated into both benzoic acid and salicylic acid. nih.govresearchgate.net This suggests that the shortening of the side chain of cinnamic acid to produce benzoic acid proceeds via a beta-oxidative mechanism where 3-hydroxy-3-phenylpropanoic acid is a metabolic intermediate. nih.govresearchgate.netoup.com This pathway involves the formation of CoA-ester intermediates, including cinnamoyl-CoA, 3-hydroxy-3-phenylpropanoyl-CoA, and 3-oxo-3-phenylpropanoyl-CoA, before ultimately yielding benzoyl-CoA, a direct precursor to benzoic acid. researchgate.netoup.com

The biosynthesis of 3-hydroxy-3-phenylpropanoic acid in plants is linked to the metabolism of the aromatic amino acid phenylalanine . nih.govresearchgate.netnih.gov Phenylalanine is the primary metabolic precursor for a vast array of phenylpropanoid compounds in plants. nih.gov The initial step in this metabolic cascade is the conversion of phenylalanine to cinnamic acid. nih.gov

Subsequent metabolic steps can lead to the formation of 3-hydroxy-3-phenylpropanoic acid. nih.govresearchgate.net Experiments have demonstrated that 3-hydroxy-3-phenylpropanoic acid is a metabolite of phenylalanine in plants such as cucumber and Nicotiana attenuata. nih.govresearchgate.net This connection underscores the central role of phenylalanine as a foundational molecule for the synthesis of various secondary metabolites, including benzoic and salicylic acids, through intermediates like 3-hydroxy-3-phenylpropanoic acid. nih.govresearchgate.net

Mammalian and Gut Microbiome Metabolism

In mammals, the metabolism of this compound is significantly influenced by the gut microbiome. nih.govresearchgate.netunivr.it Studies comparing germ-free mice with conventional mice have revealed that the presence of gut bacteria is essential for the formation of this compound in the host's bloodstream. nih.govresearchgate.netunivr.it This indicates that the gut microflora directly participates in the metabolism of dietary compounds, such as phenylalanine, leading to the production of this compound. nih.gov

Elevated levels of this compound, a benzoate-derivative marker, have been observed in monkeys consuming a Mediterranean diet compared to a Western diet. nih.gov This increase correlates positively with gut bacterial diversity and the intake of fruits and whole grains. nih.gov Interestingly, while levels of this compound were elevated in the mammary glands of monkeys on a Mediterranean diet, there were no significant diet-related differences in its plasma levels, suggesting that the microbial modulation of this metabolite might be localized to specific tissues. nih.gov The interplay between diet, the gut microbiome, and the host's metabolism in producing compounds like this compound is a complex area of ongoing research. nih.govresearchgate.netunivr.itnih.gov

Metabolite of Caffeic Acid and Proanthocyanidins (B150500) by Gut Microflora

Extensive research has established that this compound is a key microbial metabolite of both caffeic acid and proanthocyanidins. hmdb.canih.gov

Proanthocyanidin (B93508) Metabolism: Proanthocyanidins (PAs), also known as condensed tannins, are complex polymers of flavan-3-ols found in fruits, cocoa, and grape seeds. nih.govnih.gov Due to their large size, the bioavailability of PAs is generally low, and a substantial portion transits to the colon intact. nih.govnih.gov In the colon, the gut microbiota degrades these complex polymers into smaller, more readily absorbable phenolic compounds. nih.govtandfonline.com The metabolic breakdown of proanthocyanidins by gut bacteria gives rise to a variety of smaller molecules, including this compound. hmdb.caacs.org For instance, the microbial metabolism of procyanidin (B600670) B2, a type of proanthocyanidin dimer, has been shown to produce metabolites such as 3-hydroxyphenylpropionic acid. acs.org These microbial metabolites of PAs are thought to contribute to the health benefits associated with the consumption of proanthocyanidin-rich foods. nih.govtandfonline.com

The transformation of both caffeic acid and proanthocyanidins into this compound highlights the central role of the gut microbiota in processing dietary polyphenols into bioactive compounds. ugent.befrontiersin.org

Occurrence in Specific Microorganism Genera (e.g., Clostridium, Escherichia, Eubacterium)

The production of this compound from dietary precursors is not a universal capability among gut bacteria. Specific genera have been identified as key players in this metabolic conversion.

Clostridium : Species within the genus Clostridium are known to be involved in the metabolism of aromatic compounds. Some Clostridium species possess the enzymatic machinery to carry out specific transformations of phenolic acids. dtu.dk For example, Clostridium bifermentans has been shown to metabolize cinnamic acid to 3-phenylpropionic acid, a related compound, indicating the genus's capacity to act on phenylpropanoids. researchgate.net The involvement of Clostridium in the broader metabolism of dietary polyphenols suggests their contribution to the formation of this compound. hmdb.ca

Escherichia : Escherichia coli, a common inhabitant of the human gut, has been extensively studied for its ability to metabolize phenylpropanoid compounds. nih.govnih.gov E. coli possesses the mhp (meta-hydroxyphenylpropionate) gene cluster, which encodes the enzymes for the catabolism of this compound. nih.govresearchgate.net The MhpA enzyme, a hydroxylase, catalyzes the initial step in the degradation of this compound. nih.govuniprot.org The presence of this dedicated catabolic pathway underscores the role of Escherichia in the processing of this compound within the gut environment. hmdb.canih.gov

Eubacterium : The genus Eubacterium is another significant group of gut bacteria implicated in the metabolism of polyphenols. hmdb.ca Various Eubacterium species are known to possess hydroxysteroid dehydrogenase activities, which are crucial for the transformation of various steroid and aromatic compounds. dtu.dk Their involvement in the metabolic pathways of dietary compounds makes them likely contributors to the pool of this compound found in the gut. hmdb.ca

The following table summarizes the key dietary precursors and the microbial genera involved in the production of this compound.

| Dietary Precursor | Microbial Genera | Key Metabolic Action |

| Caffeic Acid | Clostridium, Escherichia, Eubacterium | Reduction and dehydroxylation |

| Proanthocyanidins | Clostridium, Escherichia, Eubacterium | Degradation of polymer structure followed by further metabolism |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3-Hydroxy-3-phenylpropionate from complex mixtures. High-performance liquid chromatography, gas chromatography, and thin-layer chromatography each offer unique advantages for its characterization.

High-Performance Liquid Chromatography (HPLC), including Reverse Phase and UPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the analysis of this compound and its esters. These methods typically employ a non-polar stationary phase, such as C18, and a polar mobile phase.

For the analysis of ethyl this compound, a common mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water. vcu.edu The addition of acids like phosphoric acid or formic acid is often necessary to ensure good peak shape and for compatibility with mass spectrometry (MS) detection. vcu.edu The use of smaller 3 µm particle columns is amenable to fast Ultra-Performance Liquid Chromatography (UPLC) applications, which offer higher resolution and reduced analysis times. vcu.edu

Table 1: HPLC and UPLC Parameters for the Analysis of Phenylpropanoic Acid Derivatives

| Parameter | HPLC Method 1 | UPLC Method |

|---|---|---|

| Compound | Nandrolone Phenylpropionate | Fluticasone Propionate (B1217596) |

| Column | Luna Phenomenex, CN (250 mm x 4.6 mm, 5 µm) | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | 10 mM phosphate (B84403) buffer and acetonitrile (50:50, v/v) | Acetonitrile and water with 0.1% formic acid |

| Flow Rate | - | 0.6 mL/min |

| Detection | UV at 240 nm | MS/MS |

| Retention Time | ~6.3 min | - |

| Reference | massbank.eu | mzcloud.org |

Gas Chromatography (GC) for Enantiomeric Purity Assessment

Gas chromatography is a powerful technique for assessing the enantiomeric purity of chiral compounds like this compound. Chiral stationary phases (CSPs) are essential for the separation of enantiomers. These phases are typically based on derivatized cyclodextrins, which form transient diastereomeric complexes with the enantiomers, leading to different retention times. gcms.cz

While specific methods for the direct enantiomeric separation of this compound are not extensively detailed in readily available literature, the general principles of chiral GC are applicable. The compound would likely require derivatization, such as silylation, to increase its volatility for GC analysis. The choice of the chiral stationary phase, temperature program, and carrier gas flow rate are critical parameters that need to be optimized for achieving baseline separation of the enantiomers. For instance, the analysis of (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate often specifies a purity of ≥99.0% as the sum of enantiomers determined by GC, indicating the use of this technique in quality control. sigmaaldrich.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product.

For aromatic compounds like this compound, visualization of the separated spots on the TLC plate can be achieved through non-destructive methods like exposure to ultraviolet (UV) light, which causes UV-active compounds to appear as dark spots on a fluorescent background. rsc.org Destructive methods involving chemical stains can also be employed. Iodine vapor is a common general-purpose stain that reacts with many organic compounds to produce brown spots. rsc.org More specific stains, such as permanganate (B83412) solution, can be used to visualize compounds with oxidizable functional groups like alcohols. hmdb.ca The choice of the mobile phase, or solvent system, is crucial for achieving good separation and is determined empirically based on the polarity of the compounds of interest.

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure and composition of this compound. Nuclear magnetic resonance spectroscopy and mass spectrometry are the primary tools for its structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, 1H, 13C, 19F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural characterization of organic molecules.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 3-hydroxy-3-phenylpropanoic acid, the aromatic protons typically appear in the range of 7.2-7.4 ppm, while the aliphatic protons of the propionate backbone resonate at higher fields. utsunomiya-u.ac.jp ¹³C NMR provides information on the carbon skeleton of the molecule. The carboxyl carbon is typically observed around 170-180 ppm, while the aromatic carbons resonate in the 125-145 ppm region. utsunomiya-u.ac.jp

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are used to establish detailed connectivity within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the structure. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework. utsunomiya-u.ac.jpcolumbia.edu

¹⁹F NMR: While not inherently applicable to this compound, ¹⁹F NMR is a powerful tool for the analysis of fluorinated derivatives. The introduction of a fluorine atom into the molecule provides a sensitive NMR probe with a wide chemical shift range and no background interference, making it valuable for studying molecular interactions and for quantitative analysis. nih.gov

Table 2: Representative NMR Data for Phenylpropanoic Acid Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 3-Phenylbutyric acid | ¹H | 7.31 (m, 2H), 7.22 (m, 3H), 3.28 (sextet, 1H), 2.68 (dd, 1H), 2.58 (dd, 1H), 1.33 (d, 3H) | utsunomiya-u.ac.jp |

Mass Spectrometry (MS, EI-MS, HR-ESI-MS, GC-MS, LC-MS/MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

EI-MS (Electron Ionization Mass Spectrometry): This hard ionization technique often leads to extensive fragmentation, providing a characteristic fingerprint for the molecule. For 3-phenylpropanoic acid, a common fragment corresponds to the loss of formic acid. utsunomiya-u.ac.jp

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.

GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique combines the separation power of GC with the detection capabilities of MS. For volatile or derivatized compounds, GC-MS provides both retention time and mass spectral data, aiding in confident identification. The Human Metabolome Database contains predicted GC-MS data for trimethylsilyl (B98337) (TMS) derivatives of 3-hydroxy-3-phenylpropanoic acid. hmdb.ca

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This powerful technique is used for the sensitive and selective quantification of compounds in complex matrices. It involves the separation of the analyte by LC, followed by its ionization and fragmentation in the mass spectrometer. The Human Metabolome Database also provides predicted LC-MS/MS spectra for 3-hydroxy-3-phenylpropanoic acid. hmdb.ca

Table 3: Mass Spectrometry Data for Phenylpropanoic Acid Derivatives

| Compound | Ionization Method | m/z (relative intensity) | Fragmentation | Reference |

|---|---|---|---|---|

| 3-Phenylbutyric acid | EI-MS | 164 (M+), 118, 105 (base peak), 79, 77 | Loss of formic acid (from M+ to m/z 118) | utsunomiya-u.ac.jp |

Circular Dichroism and Fluorescence Spectroscopy for Ligand Binding Studies

Circular Dichroism (CD) and Fluorescence Spectroscopy are powerful techniques for investigating the binding of ligands like this compound to target macromolecules, such as enzymes or receptors.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of molecules. mdpi.com This technique is widely employed to study the conformational changes in proteins and nucleic acids upon ligand binding. mdpi.comresearchgate.net When a ligand such as this compound binds to a protein, it can induce changes in the protein's secondary or tertiary structure. These changes are reflected in the CD spectrum, providing insights into the binding event. nih.gov While direct studies detailing the CD analysis of this compound binding are not extensively published, the methodology is standard for such investigations. For example, a titration experiment would monitor changes in the CD signal of a target protein at specific wavelengths as the concentration of this compound is increased, allowing for the characterization of binding-induced structural alterations.

Fluorescence Spectroscopy is another key method for studying ligand binding, offering high sensitivity. nih.gov The binding of a ligand can be monitored by observing changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) or the fluorescence of a labeled ligand. biorxiv.orgmdpi.com When this compound binds to a protein, it may quench or enhance the intrinsic fluorescence of nearby aromatic amino acid residues. By titrating the protein with the ligand and monitoring the fluorescence intensity, one can determine binding parameters such as the dissociation constant (Kd), which quantifies the binding affinity. mdpi.com

Table 1: Hypothetical Fluorescence Titration Data for this compound Binding to a Target Protein

| [this compound] (µM) | Intrinsic Fluorescence Intensity (Arbitrary Units) | % Quenching |

| 0 | 100 | 0 |

| 10 | 85 | 15 |

| 20 | 72 | 28 |

| 50 | 55 | 45 |

| 100 | 40 | 60 |

| 200 | 30 | 70 |

Biophysical Techniques

Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Interactions

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a fundamental technique used to detect interactions between proteins and nucleic acids. thermofisher.com The principle is based on the observation that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. thermofisher.comresearchgate.net This results in a "shift" in the position of the DNA band on the gel.

While EMSA is primarily for studying DNA-protein binding, its application in the context of this compound would be indirect. For instance, this assay could be employed to determine if this compound or its metabolites can modulate the binding of a specific transcription factor to its DNA recognition site. In such an experiment, a labeled DNA probe containing the binding site would be incubated with the target protein in the presence and absence of this compound. A change in the intensity of the shifted band would indicate that the compound either inhibits or enhances the formation of the DNA-protein complex. Although this provides a powerful tool, specific studies applying EMSA to investigate the effects of this compound are not prominently documented in the literature.

Computational and Proteomic Approaches

Molecular Dynamics (MD) Simulation in Enzyme Design

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique has proven invaluable in enzyme engineering and design. chemrxiv.orgyoutube.com A notable application involves the rational design of alcohol dehydrogenases for the efficient and stereoselective synthesis of chiral intermediates like ethyl this compound (EHPP). nih.gov

In one study, MD simulations were used to analyze the alcohol dehydrogenase PcSDR from Pedobacter chitinilyticus to improve its ability to synthesize (S)-EHPP and (R)-EHPP. nih.gov The simulations provided insights into the enzyme's structure-function relationship, guiding the rational design of mutants with enhanced catalytic efficiency and stereoselectivity. nih.gov By co-expressing the engineered enzyme mutants with a glucose dehydrogenase for cofactor regeneration, highly efficient biocatalytic systems were developed. nih.gov

Table 2: Performance of Engineered Enzymes for EHPP Synthesis Based on MD Simulation Design

| Enzyme System | Target Product | Substrate Loading (mM) | Conversion (%) | Enantiomeric Excess (e.e. %) | Isolated Yield (%) |

| Mu-S2-BtGDH | (S)-EHPP | 500 | 94 | 99 | > 93 |

| Mu-R4-BtGDH | (R)-EHPP | 500 | 99 | 98 | > 93 |

Data sourced from a study on the rational design of alcohol dehydrogenase. nih.gov

Comparative Proteome Analysis in Bioreduction Studies

Comparative proteome analysis is a large-scale approach to study protein expression and its changes under different conditions. This technique is highly applicable to bioreduction studies aimed at producing compounds like this compound using microorganisms. By comparing the proteome of the microorganism before and during the bioreduction process, researchers can identify proteins that are upregulated or downregulated.

Quantum Chemical Calculations for Structure Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are computational methods used to predict the electronic structure and properties of molecules. These calculations are fundamental for the precise structure elucidation of compounds like this compound.

By applying quantum chemical methods, one can:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: Calculate vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra. Electronic transition energies can also be calculated to correlate with UV-Visible spectra.

Determine Electronic Properties: Analyze the distribution of electron density, calculate molecular orbital energies (HOMO/LUMO), and predict properties like dipole moment and polarizability.

This detailed structural and electronic information is invaluable for understanding the molecule's reactivity, intermolecular interactions, and its behavior in biological systems.

Advanced Applications and Future Research Directions

Biotechnological Production of Value-Added Chemicals

The biotechnological production of 3-hydroxy-3-phenylpropionate and its derivatives represents a sustainable alternative to conventional chemical synthesis. nih.gov Biocatalysis, in particular, has emerged as a key technology, offering high selectivity and milder reaction conditions, which aligns with the principles of Green Chemistry. nih.gov

Chiral intermediates are crucial building blocks in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). nih.govcnpereading.com The (S)-enantiomer of 3-hydroxy-3-phenylpropanoic acid, for instance, is a key precursor for antidepressant drugs like fluoxetine (B1211875) hydrochloride and tomoxetine (B1242691) hydrochloride. researchgate.net Chemo-enzymatic methods are being developed to produce these chiral compounds efficiently. researchgate.net

One approach involves the chemical synthesis of a racemic mixture, such as (R,S)-ethyl 3-hydroxy-3-phenylpropanoate, followed by enzymatic resolution to isolate the desired S-isomer. researchgate.net Lipases are commonly employed for this purpose. For example, Porcine pancreas lipase (B570770) (PPL) has been used to catalyze the resolution of (R,S)-ethyl 3-hydroxy-3-pheylpropanoate, achieving optimal conditions at a temperature of 35°C and a pH of 7.5. researchgate.net Similarly, lipase from Pseudomonas fluorescens has been utilized for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a critical step in the fluoxetine synthesis pathway. nih.gov These enzymatic processes offer a practical route to obtaining chiral β-hydroxy acids and their derivatives. researchgate.net

| Parameter | Optimal Condition | Source |

| Enzyme | Porcine pancreas lipase (PPL) | researchgate.net |

| Substrate | (R,S)-ethyl 3-hydroxy-3-pheylpropanoate | researchgate.net |

| Temperature | 35 °C | researchgate.net |

| pH | 7.5 | researchgate.net |

| Medium | 0.1 mol/L phosphate (B84403) buffer solution | researchgate.net |

For biocatalysis to be viable on an industrial scale, the stability and reusability of the enzymes are critical factors. nih.govnih.gov Immobilization of enzymes on solid supports is a common strategy to enhance their stability and facilitate their recovery and reuse. nih.gov Researchers have successfully immobilized lipase from Pseudomonas fluorescens on modified silica (B1680970) nanoparticles for the resolution of 3-hydroxy-3-phenylpropanonitrile. nih.gov

To further improve process efficiency and enzyme stability, additives like ionic liquids have been investigated. nih.gov The addition of 1% (w/v) [BMIM]Cl in hexane (B92381) to a reaction catalyzed by lipase immobilized on amine-modified silica resulted in a process efficiency of 97.4% and an enantiomeric excess of 79.5%. nih.gov The development of robust biocatalysts is a key focus, with research aimed at improving substrate tolerance, stability, and reusability for cost-effective, large-scale production. researchgate.netmdpi.com Whole-cell biocatalysis, using either free or immobilized recombinant Escherichia coli cells, also presents a promising avenue for synthesizing valuable chemicals like 3-hydroxypropionic acid, demonstrating high productivity and potential for industrial application. researchgate.net

| Biocatalyst System | Target Reaction | Key Findings | Source |

| Immobilized P. fluorescens lipase | Kinetic resolution of 3-hydroxy-3-phenylpropanonitrile | Enhanced stability and reusability. | nih.gov |

| Immobilized lipase with ionic liquid [BMIM]Cl | Kinetic resolution of 3-hydroxy-3-phenylpropanonitrile | Achieved 97.4% process efficiency and 79.5% enantiomeric excess. | nih.gov |

| Recombinant E. coli (immobilized) | Synthesis of 3-Hydroxypropionic acid | Enhanced substrate tolerance and reusability for up to 30 batches. | researchgate.net |

Materials Science: Integration into Biopolymers

The unique chemical structure of this compound makes it an attractive monomer for incorporation into biopolymers, offering a way to modify their properties and introduce new functionalities.

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by microorganisms. mdpi.comnih.gov They are considered promising alternatives to petroleum-based plastics due to their biocompatibility and biodegradability. mdpi.com The properties of PHAs can be tailored by creating copolymers with different monomer units. nih.gov

Research has demonstrated the potential to produce novel aromatic PHAs by incorporating monomers like this compound (3H3PP). biorxiv.org Engineered strains of Cupriavidus necator H16 have been shown to be capable of synthesizing poly(3-hydroxy-3-phenylpropanoate) (P3H3PP). biorxiv.org This is achieved by complementing the natural PHA biosynthesis pathway with heterologous enzymes, such as specific CoA transferases and mutant PHA synthases, that can recognize and polymerize alternative aromatic polymer precursors. biorxiv.org The incorporation of such aromatic monomers can significantly alter the thermal and mechanical properties of the resulting biopolymer, potentially expanding its range of applications. mdpi.comaiche.org

Environmental Biotechnology

The metabolic pathways involved in the synthesis and degradation of aromatic compounds like this compound are highly relevant to environmental biotechnology, particularly for the cleanup of polluted sites.

Bioremediation leverages the metabolic capabilities of microorganisms to break down hazardous organic pollutants into less toxic substances. nih.gov Aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs), are common and persistent environmental pollutants found in contaminated soil and sediment. nih.gov

Understanding the bacterial degradation pathways of these compounds is crucial for developing effective bioremediation strategies. nih.govmatilda.science Microorganisms have evolved diverse metabolic routes to degrade aromatic molecules, often involving initial hydroxylation of the aromatic ring followed by ring cleavage. researchgate.net While direct bioremediation using this compound is not a primary strategy, the study of its metabolic pathways provides insights into how bacteria process aromatic structures. This knowledge can be applied to engineer microorganisms or microbial consortia with enhanced capabilities to degrade a wide range of aromatic pollutants. nih.govdntb.gov.ua The goal of these strategies is to mineralize the pollutants, converting them into harmless products like carbon dioxide and water. nih.gov

Understanding Complex Biological Regulation

A key area of ongoing research is the intricate manner in which bacteria control the catabolism of aromatic compounds. The regulatory systems governing these pathways are proving to be highly sophisticated, often involving multiple layers of control that allow microorganisms to respond efficiently to changing environmental conditions.

In prokaryotes such as Escherichia coli, the degradation of aromatic compounds like 3-phenylpropionate (B1229125) (PP) and this compound (3HPP) is a tightly controlled process involving distinct yet interconnected genetic clusters, the hca and mhp operons, respectively. scielo.brnih.gov Research has revealed a complex synergistic mechanism centered on the transcriptional activator MhpR, which belongs to the IclR family of regulators. scielo.br

While 3HPP and its downstream metabolite, 3-(2,3-dihydroxyphenyl)propionate (DHPP), are the true and most effective inducers of the mhp catabolic genes, studies have demonstrated that PP plays a unique role as a synergistic activator. nih.govnih.govgoogle.com Although PP alone does not induce the expression of the mhp operon, its presence significantly enhances the activation of the MhpR regulator by 3HPP. nih.govnih.gov This represents a sophisticated form of metabolic cross-regulation, where a compound from a related pathway primes or boosts the activity of another.

In vivo and in vitro transcription experiments have confirmed this synergistic effect. nih.gov Spectroscopic analyses, including circular dichroism and fluorescence quenching measurements, have shown that 3HPP, DHPP, and PP all bind to the MhpR protein. nih.govnih.gov Notably, these studies revealed that the true inducers (3HPP and DHPP) and the synergistic activator (PP) bind to MhpR with similar affinities but do so independently of one another. nih.govgoogle.com This dual-metabolite synergy allows for a rapid and fine-tuned modulation of gene expression, highlighting the complexity of prokaryotic transcriptional control. nih.govgoogle.com

| Compound Name | Abbreviation | Role in MhpR Regulation | Effect on Gene Expression |

|---|---|---|---|

| This compound | 3HPP | Primary Inducer | Directly activates MhpR, inducing expression of mhp genes. nih.gov |

| 3-(2,3-Dihydroxyphenyl)propionate | DHPP | Primary Inducer | A potent activator of MhpR and a common intermediate in both mhp and hca pathways. scielo.brnih.gov |

| 3-Phenylpropionate | PP | Synergistic Activator | Does not activate MhpR alone but significantly enhances activation by 3HPP and DHPP. nih.govnih.gov |

Emerging Research Areas

As foundational knowledge of the this compound pathway solidifies, researchers are exploring new frontiers. These include the chemical synthesis of novel related molecules to probe biological systems and a deeper dive into the atomic-level workings of the enzymes that drive this metabolic route.

The investigation into derivatives and analogs of this compound is an expanding field, largely driven by the utility of these molecules as chiral building blocks in synthetic chemistry. The esterified form, ethyl this compound, is a particularly valuable intermediate. scielo.brgoogle.com Research has focused on developing efficient chemo-enzymatic methods for its synthesis, yielding optically active forms that are crucial for the production of pharmaceuticals. google.comresearchgate.net

Enzymatic resolution using various hydrolases and lipases, such as Porcine pancreas lipase (PPL) and Pseudomonas cepacia lipase (PCL), has been successfully employed to separate racemic mixtures of ethyl this compound. scielo.brresearchgate.net These biocatalytic approaches provide high enantiomeric excess, furnishing specific (R)- or (S)-enantiomers. scielo.br These chiral esters are key precursors for the synthesis of important antidepressant drugs. scielo.brgoogle.com The study of how different enzymes interact with this substrate and its analogs helps to refine substrate models for enzymatic hydrolysis of β-hydroxy esters. scielo.br

| Derivative Name | Synthesis Method | Key Application | Reference |

|---|---|---|---|

| (S)-Ethyl this compound | Enzymatic resolution using Porcine pancreas lipase (PPL) | Intermediate in the synthesis of antidepressant drugs. | researchgate.net |

| (R)-Ethyl this compound | Enzymatic hydrolysis using Pseudomonas cepacia lipase (PCL) | Chiral synthon for pharmaceuticals. | scielo.br |

| (R)-Ethyl 3-O-propionyl-3-phenylpropionate | Enzymatic transesterification using a lipase | Chiral intermediate. | google.com |